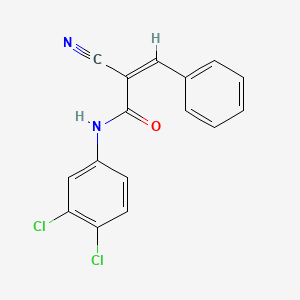![molecular formula C20H33N3O4S B5561780 1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5561780.png)
1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including coupling reactions, substitutions, and the use of catalysts to achieve the desired product. Techniques such as spectroscopy and X-ray diffraction are employed for characterization. For instance, a similar compound was synthesized through reactions involving sulfonyl chlorides and piperidine, followed by characterization via spectroscopic methods and X-ray crystallography (Naveen et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate details such as chair conformations of piperidine rings and distorted tetrahedral geometry around sulfur atoms. These structures are confirmed through X-ray diffraction studies, providing insights into the molecular geometry and intermolecular interactions, like hydrogen bonds (Naveen et al., 2015).
Chemical Reactions and Properties
Related compounds undergo various chemical reactions, including competitive formation of different types of rings and isomerization processes under specific conditions. These reactions are influenced by the nature of substituents and reaction conditions, such as the presence of silica gel at room temperature (Tornus et al., 1996).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility and crystallization behavior, are determined by their molecular structure. The crystallization in specific crystal systems and the presence of inter- and intramolecular hydrogen bonds significantly influence these properties (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are closely related to the compound's molecular structure. Studies on related compounds show how substitutions and the presence of different functional groups affect their bioactivity and interaction with biological targets, as well as their potential as antimicrobial agents (Vinaya et al., 2009).
科学的研究の応用
Synthesis and Characterization
A series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine were synthesized, demonstrating the potential for diverse biological activities. These derivatives were tested for bioactivity against various enzymes, showcasing their potential as candidates for further biological studies (H. Khalid et al., 2013).
Aromatic Nucleophilic Substitution Reactions
Aromatic nucleophilic substitution reactions involving derivatives similar to 1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide were investigated. These reactions emphasize the versatility of such compounds in organic synthesis, highlighting their potential utility in the development of novel organic compounds (S. Sekiguchi et al., 1988).
Antibacterial Activity
Derivatives bearing the benzenesulfonamide moiety, similar to 1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide, have been synthesized and showed significant antibacterial activity. This research suggests the potential of such compounds in developing new antibacterial agents (O. Ajani et al., 2013).
Crystal and Molecular Structure Studies
The crystal and molecular structure of a compound closely related to 1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide was elucidated, providing insights into the structural basis of its biological activity. This study underlines the importance of structural analysis in the development of pharmacologically active compounds (S. Naveen et al., 2015).
Polyamide Synthesis
Research into the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids showcases the relevance of sulfonamide derivatives in polymer science. This highlights the potential application of compounds like 1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide in the development of new materials (S. Hsiao & P. Huang, 1997).
特性
IUPAC Name |
1-(dimethylsulfamoyl)-N-[3-(2-propoxyphenyl)propyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O4S/c1-4-15-27-19-12-6-5-9-17(19)10-7-13-21-20(24)18-11-8-14-23(16-18)28(25,26)22(2)3/h5-6,9,12,18H,4,7-8,10-11,13-16H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXQLIYHJYLGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CCCNC(=O)C2CCCN(C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-[3-(2-propoxyphenyl)propyl]piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide](/img/structure/B5561704.png)
![4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5561708.png)
![ethyl (2-{[3-(4-methoxyphenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5561712.png)

![4-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5561722.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)
![4-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5561732.png)


![1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5561742.png)
![N-benzyl-2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-2-oxoethanamine dihydrochloride](/img/structure/B5561750.png)

![2-{1-(3-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol](/img/structure/B5561784.png)